2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile
Overview
Description
2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrrolidines and pyridines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The specific targets can vary greatly depending on the exact structure and functional groups of the compound.
Mode of action
The mode of action of these compounds can also vary greatly. They might interact with their targets through various types of chemical bonds and forces, leading to changes in the targets’ structures or functions .
Biochemical pathways
These compounds can affect various biochemical pathways. The exact pathways depend on the specific targets of the compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can be influenced by many factors, including their chemical structures and the characteristics of the biological systems they interact with .
Result of action
The molecular and cellular effects of these compounds can include changes in the activities of their targets, which can lead to changes in the biochemical pathways the targets are involved in .
Action environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
2-(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-16-11(3-6-13)9-12(15-16)10-4-7-14-8-5-10/h4-5,7-9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFRMYJZMBHENV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=NC=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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